molecular formula C21H15FN4O3 B251330 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B251330
M. Wt: 390.4 g/mol
InChI Key: BRLLNUQNKYDULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide, commonly known as FMBT, is a novel chemical compound with potential applications in scientific research. FMBT is a benzotriazole-based molecule that has shown promise as a fluorescent probe for studying biological processes.

Mechanism of Action

The mechanism of action of FMBT involves the binding of the compound to specific biomolecules, such as proteins or enzymes, resulting in a change in the fluorescence properties of the molecule. This change can be detected using various imaging techniques, such as fluorescence microscopy or spectroscopy. The binding affinity and specificity of FMBT can be modulated by modifying the chemical structure of the compound or by using different imaging conditions.
Biochemical and Physiological Effects:
FMBT has been shown to have minimal toxicity and low cytotoxicity in various cell lines and animal models. The compound does not affect cell viability or proliferation at concentrations used for imaging studies. FMBT can also be used in live-cell imaging experiments, allowing for the real-time visualization of biological processes without affecting cell function.

Advantages and Limitations for Lab Experiments

The advantages of using FMBT in lab experiments include its high sensitivity and selectivity for specific biomolecules, its minimal toxicity and low cytotoxicity, and its ability to be used in live-cell imaging experiments. However, FMBT has some limitations, including its relatively low quantum yield and photostability, which can affect the quality of imaging data obtained.

Future Directions

There are several future directions for the use of FMBT in scientific research. One potential application is the development of FMBT-based biosensors for detecting specific biomolecules in complex biological samples, such as blood or tissue. Another direction is the modification of the FMBT structure to improve its quantum yield and photostability, allowing for better imaging quality and longer imaging times. FMBT can also be used in combination with other imaging probes or techniques to study complex biological processes, such as protein-protein interactions or cellular signaling pathways.

Synthesis Methods

The synthesis of FMBT involves several steps, including the reaction of 4-fluoroaniline with 2-methylbenzotriazole, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Scientific Research Applications

FMBT has been used as a fluorescent probe for studying various biological processes, such as protein-protein interactions, enzyme activity, and cellular signaling pathways. The compound has been shown to have high sensitivity and selectivity for detecting specific biomolecules in vitro and in vivo. FMBT can also be used for imaging biological structures and processes, such as organelles, membranes, and intracellular transport.

Properties

Molecular Formula

C21H15FN4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H15FN4O3/c1-12-8-17-18(25-26(24-17)15-5-3-14(22)4-6-15)10-16(12)23-21(27)13-2-7-19-20(9-13)29-11-28-19/h2-10H,11H2,1H3,(H,23,27)

InChI Key

BRLLNUQNKYDULN-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F

Origin of Product

United States

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